

Comparing the TMPRSS2 inhibitory activity of Bromhexine with Camostat and Nafamostat

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromhexine	
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A Comparative Analysis of TMPRSS2 Inhibitors: Bromhexine, Camostat, and Nafamostat

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TMPRSS2 inhibitory activities of **Bromhexine**, Camostat, and Nafamostat, supported by experimental data. This analysis aims to clarify their relative potencies and the methodologies used for their evaluation.

The transmembrane protease serine 2 (TMPRSS2) has emerged as a critical host factor for the entry of various respiratory viruses, including SARS-CoV-2. TMPRSS2 facilitates viral entry by priming the viral spike (S) protein, which triggers the fusion of the viral and host cell membranes. Consequently, inhibiting TMPRSS2 is a promising therapeutic strategy to block viral infection. This guide compares three prominent TMPRSS2 inhibitors: **Bromhexine**, an existing mucolytic drug, and Camostat and Nafamostat, both serine protease inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of **Bromhexine**, Camostat mesylate, and Nafamostat mesylate against TMPRSS2 has been evaluated in various studies, primarily through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.



Compound	Reported IC50 (in vitro)	Key Findings
Bromhexine hydrochloride	0.75 μM[1][2][3][4]	Initial reports identified Bromhexine as a potent TMPRSS2 inhibitor.[1][2][3][4] However, a recent enzymatic assay found no inhibition of TMPRSS2 by Bromhexine hydrochloride.[5][6]
Camostat mesylate	4.2 nM to 14.8 nM[7][8]	Consistently demonstrates potent inhibition of TMPRSS2 in the low nanomolar range.[7] [8] It effectively inhibits SARS-CoV-2 infection in lung cells by blocking TMPRSS2 activity.[7]
Nafamostat mesylate	0.27 nM to 2.2 nM[5][6][8]	Exhibits the highest potency among the three compounds, with sub-nanomolar to low nanomolar IC50 values.[5][6] [8] It has been shown to be more potent than Camostat in inhibiting SARS-CoV-2 infection in cell cultures.[8]

It is important to note the conflicting data regarding **Bromhexine**'s activity. While earlier reports suggested potent inhibition, a direct enzymatic assay failed to detect any inhibitory effect.[5][6] This discrepancy highlights the importance of standardized and direct biochemical assays for confirming inhibitor activity.

Experimental Methodologies

The determination of TMPRSS2 inhibitory activity typically involves a fluorogenic biochemical assay. This method provides a quantitative measure of the enzyme's activity in the presence of an inhibitor.



Fluorogenic TMPRSS2 Inhibition Assay Protocol

This protocol is a generalized representation based on commonly cited methodologies.[6][9] [10][11][12]

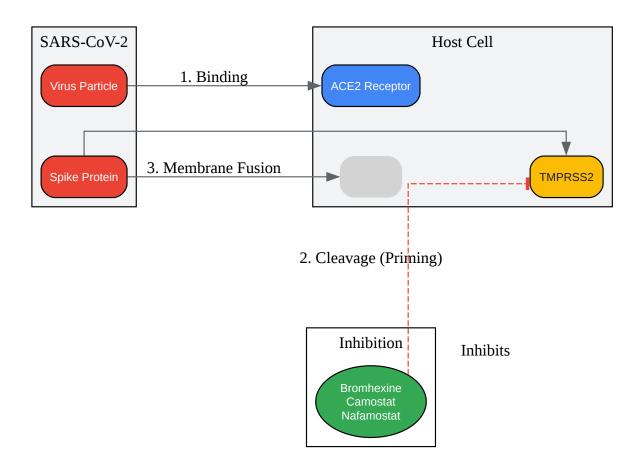
- Reagents and Materials:
 - Recombinant human TMPRSS2 enzyme
 - Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
 - Test compounds (Bromhexine, Camostat, Nafamostat) dissolved in a suitable solvent (e.g., DMSO)
 - Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)
 - Multi-well plates (e.g., 384-well or 1536-well black plates)
 - Fluorescence plate reader
- · Assay Procedure:
 - Test compounds at various concentrations are dispensed into the wells of the microplate.
 - The fluorogenic substrate is added to each well.
 - The reaction is initiated by the addition of the TMPRSS2 enzyme.
 - The plate is incubated at room temperature for a specified period (e.g., 1 hour).
 - The fluorescence generated by the cleavage of the substrate is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).
- Data Analysis:
 - The fluorescence intensity is proportional to the TMPRSS2 enzymatic activity.



- The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
- The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

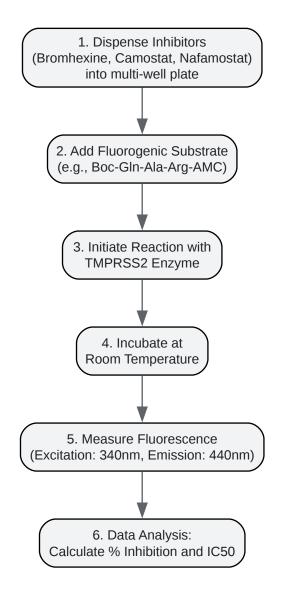
To better understand the context of TMPRSS2 inhibition, the following diagrams illustrate the viral entry pathway and the experimental workflow.



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Caption: Role of TMPRSS2 in SARS-CoV-2 Entry and Site of Inhibition.





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Caption: Workflow for Fluorogenic TMPRSS2 Inhibition Assay.

Conclusion

Based on the available in vitro data, Nafamostat and Camostat are highly potent inhibitors of TMPRSS2, with Nafamostat demonstrating the greatest potency. The inhibitory activity of **Bromhexine** against TMPRSS2 is currently debated, with recent enzymatic assays suggesting a lack of direct inhibition. This highlights the necessity for rigorous and standardized experimental validation in drug repurposing studies. The detailed experimental protocol and pathway diagrams provided in this guide offer a framework for researchers to design and



interpret studies aimed at identifying and characterizing novel TMPRSS2 inhibitors for potential therapeutic applications against respiratory viruses.

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- To cite this document: BenchChem. [Comparing the TMPRSS2 inhibitory activity of Bromhexine with Camostat and Nafamostat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221334#comparing-the-tmprss2-inhibitory-activity-of-bromhexine-with-camostat-and-nafamostat]



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